2-(2,6-dibromo-4-methylphenoxy)-N'-[1-(2-hydroxyphenyl)ethylidene]acetohydrazide 2-(2,6-dibromo-4-methylphenoxy)-N'-[1-(2-hydroxyphenyl)ethylidene]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0387031
InChI: InChI=1S/C17H16Br2N2O3/c1-10-7-13(18)17(14(19)8-10)24-9-16(23)21-20-11(2)12-5-3-4-6-15(12)22/h3-8,22H,9H2,1-2H3,(H,21,23)/b20-11+
SMILES: CC1=CC(=C(C(=C1)Br)OCC(=O)NN=C(C)C2=CC=CC=C2O)Br
Molecular Formula: C17H16Br2N2O3
Molecular Weight: 456.1g/mol

2-(2,6-dibromo-4-methylphenoxy)-N'-[1-(2-hydroxyphenyl)ethylidene]acetohydrazide

CAS No.:

Cat. No.: VC0387031

Molecular Formula: C17H16Br2N2O3

Molecular Weight: 456.1g/mol

* For research use only. Not for human or veterinary use.

2-(2,6-dibromo-4-methylphenoxy)-N'-[1-(2-hydroxyphenyl)ethylidene]acetohydrazide -

Specification

Molecular Formula C17H16Br2N2O3
Molecular Weight 456.1g/mol
IUPAC Name 2-(2,6-dibromo-4-methylphenoxy)-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]acetamide
Standard InChI InChI=1S/C17H16Br2N2O3/c1-10-7-13(18)17(14(19)8-10)24-9-16(23)21-20-11(2)12-5-3-4-6-15(12)22/h3-8,22H,9H2,1-2H3,(H,21,23)/b20-11+
Standard InChI Key OWQUSFFPJJZFPP-RGVLZGJSSA-N
SMILES CC1=CC(=C(C(=C1)Br)OCC(=O)NN=C(C)C2=CC=CC=C2O)Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator